N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
CAS No.: 313662-95-2
Cat. No.: VC21422604
Molecular Formula: C11H10N4O3S
Molecular Weight: 278.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313662-95-2 |
---|---|
Molecular Formula | C11H10N4O3S |
Molecular Weight | 278.29g/mol |
IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide |
Standard InChI | InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16) |
Standard InChI Key | SVGYDZRJUXYOOI-UHFFFAOYSA-N |
SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide consists of a 5-ethyl-1,3,4-thiadiazole moiety linked to a 4-nitrobenzamide group. The compound's molecular formula is C₁₁H₁₀N₄O₃S, with a precise molecular weight of 278.287 g/mol . The structure includes a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. The ethyl group is attached at position 5 of the thiadiazole ring, while the 4-nitrobenzamide group is connected via an amide linkage at position 2. This specific arrangement of functional groups contributes to the compound's biological activity and physicochemical properties. The structural configuration plays a crucial role in determining the compound's ability to interact with biological targets, particularly those involved in seizure mechanisms.
Physicochemical Properties
The physicochemical profile of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide includes a density of approximately 1.5±0.1 g/cm³ and a calculated logP value of 2.04, indicating moderate lipophilicity . This property is particularly important for pharmaceutical compounds as it influences membrane permeability and distribution in biological systems. The compound has an index of refraction of 1.681, which can be useful for its identification and characterization . These physical properties contribute to the compound's behavior in biological systems and its potential efficacy as a pharmaceutical agent. The moderate lipophilicity suggests a favorable balance between aqueous solubility and membrane permeability, which is essential for oral bioavailability and distribution to target tissues.
Solubility Characteristics
Solubility studies have provided valuable data on the behavior of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in solution. The mole fraction solubility of the compound has been determined at various temperatures, as shown in Table 1.
Table 1: Temperature-Dependent Solubility of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide at P = 100 kPa
Temperature (K) | Mole Fraction Solubility (mol mol⁻¹) |
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288.15 | 0.0000062 ± 5.0E-7 |
293.15 | 0.0000074 ± 6.0E-7 |
298.15 | 0.0000095 ± 8.0E-7 |
303.15 | 0.0000119 ± 1.0E-6 |
308.15 | 0.0000144 ± 1.2E-6 |
313.15 | 0.0000179 ± 1.4E-6 |
318.15 | 0.0000211 ± 1.7E-6 |
These data demonstrate that the solubility increases with temperature, following a predictable pattern that allows for thermodynamic analysis . The solubility characteristics are important for pharmaceutical formulation and bioavailability predictions, as they influence the compound's behavior in physiological environments. The relatively low mole fraction solubility values indicate limited water solubility, which is consistent with the compound's structure and moderate lipophilicity. This property may necessitate specific formulation strategies to enhance its bioavailability for potential therapeutic applications.
Synthesis and Quality Control Methods
Quality Control Techniques
The development of quality control methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide (a closely related isomer) provides insights that may be applicable to the 4-nitro isomer as well. These methods include:
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Identification methods using chemical reactions and spectral analysis techniques such as IR, UV, and ¹H NMR spectroscopy .
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Determination of impurities through thin-layer chromatography (TLC) using the method of internal normalization .
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Quantitative determination by absorption spectrophotometry in alcohol solution at a wavelength of 282 nm with an absorption index of 631 .
The validation of these analytical methods included assessment of robustness, linearity, correctness, stability of analytical solutions, precision, convergence, and reproducibility . These comprehensive quality control techniques ensure the identity, purity, and consistent quality of the compound for research and potential pharmaceutical applications. The development of such methods is crucial for standardization of the substance and for ensuring the reliability and reproducibility of pharmacological studies using this compound.
Pharmacological Activity
Anticonvulsant Properties
Research has demonstrated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide (a positional isomer of the compound ) exhibits significant anticonvulsant activity in animal models . This isomer has shown high anticonvulsive activity on the pentylentetrazole model of seizure compared to the classic drug "Depakin" (valproate) . Given the structural similarity, it is reasonable to hypothesize that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide may also possess anticonvulsant properties, though specific studies on this particular isomer would be needed to confirm this activity. The anticonvulsant properties of these compounds make them potential candidates for the development of new antiepileptic medications, particularly for seizure types that are resistant to current therapies.
Physicochemical Studies
Sublimation and Distribution Properties
Physicochemical studies on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide have investigated its sublimation, solubility, and distribution properties . These studies provide valuable information for understanding the compound's behavior in different environments and its potential for pharmaceutical formulation. The sublimation properties are particularly relevant for understanding the compound's stability and potential for purification by sublimation techniques. The distribution properties, likely referring to the compound's partition between different phases, provide insights into its potential for crossing biological membranes and reaching target tissues.
Temperature Effects on Solubility
As shown in Table 1, the solubility of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide increases with temperature in a predictable manner . This relationship can be used to derive thermodynamic parameters such as the enthalpy and entropy of solution, which provide deeper insights into the solution process. The temperature dependence of solubility is important for pharmaceutical processing, as it can guide the selection of appropriate conditions for dissolution, crystallization, and other processes involved in drug formulation. The relatively low solubility values across the temperature range studied suggest that solubility enhancement strategies may be necessary for pharmaceutical applications of this compound.
Current Research and Future Perspectives
Ongoing Research
Current research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide and related compounds continues to focus on:
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Further characterization of anticonvulsant activity and mechanism of action
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Development of improved synthetic routes and purification methods
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Investigation of structure-activity relationships to optimize pharmacological properties
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Exploration of potential applications beyond anticonvulsant activity
These research directions aim to enhance understanding of the compound's properties and potential applications. The ongoing interest in thiadiazole derivatives for anticonvulsant therapy suggests that this compound will continue to be studied as a potential lead structure for new medications. The development of quality control methods for these compounds facilitates their standardization and more reliable evaluation in research settings.
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